molecular formula C10H8N2O2S B11621853 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11621853
M. Wt: 220.25 g/mol
InChI Key: NPXACSUWYDROMZ-UHFFFAOYSA-N
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Description

1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a multi-step reaction process. One common method involves the Biginelli-like reaction, which is a one-pot condensation reaction. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in enzymes or proteins, leading to inhibition or modulation of their activity. The phenyl group can also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both a phenyl group and a thioxo group in the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C10H8N2O2S/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)

InChI Key

NPXACSUWYDROMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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